molecular formula C17H21N3O B2746400 1-benzoyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine CAS No. 1334372-95-0

1-benzoyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine

Cat. No.: B2746400
CAS No.: 1334372-95-0
M. Wt: 283.375
InChI Key: PNYYILKLHCELAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzoyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine is a compound that features a piperidine ring substituted with a benzoyl group and an imidazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of the imidazole ring, a well-known pharmacophore, contributes to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzoyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-benzoyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Benzyl-substituted piperidine derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-benzoyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzoyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the benzoyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzoyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the benzoyl group and the imidazole moiety provides a versatile scaffold for further functionalization and optimization in drug development.

Properties

IUPAC Name

[4-[(2-methylimidazol-1-yl)methyl]piperidin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c1-14-18-9-12-20(14)13-15-7-10-19(11-8-15)17(21)16-5-3-2-4-6-16/h2-6,9,12,15H,7-8,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYYILKLHCELAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2CCN(CC2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.